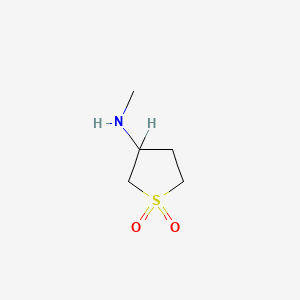

3-(Methylamino)tetrahydrothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

N-methyl-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-6-5-2-3-9(7,8)4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNJNMNVFHVRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90965356 | |

| Record name | 3-(Methylamino)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51070-55-4 | |

| Record name | 3-Thiophenamine, tetrahydro-N-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51070-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-N-methylthiophen-3-amine 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051070554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylamino)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-N-methylthiophen-3-amine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with methylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the sulfone group. Common oxidizing agents used in this synthesis include hydrogen peroxide (H2O2) and sodium periodate (NaIO4) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

3-(Methylamino)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The methylamino group may also play a role in modulating the compound’s interactions with biological targets .

Comparison with Similar Compounds

Sulfolane (Tetrahydrothiophene 1,1-Dioxide)

- Structure: The parent compound lacks the methylamino group at the 3-position.

- Properties: Physical: Sulfolane (CAS: 126-33-0) has a higher melting point (27.5°C) and boiling point (285°C) compared to 3-methylsulfolane due to its symmetrical structure and stronger intermolecular forces . Chemical: Sulfolane is less reactive in nucleophilic substitution reactions due to the absence of an amino group. It is primarily used as an industrial solvent for gas sweetening and polymer processing .

- Applications: Dominates in gas treatment (e.g., removal of H₂S and CO₂) and as a solvent for lithium-ion batteries .

3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride

N-Allyl-3-methyltetrahydrothiophenamine 1,1-Dioxide Hydrochloride

- Structure: Contains an allyl group attached to the methylamino nitrogen (CAS: 329325-20-4) .

- Properties:

- Applications: Investigated in polymer crosslinking and as a monomer for conductive materials .

Thienothiadiazine Dioxides

- Structure: Benzannulated derivatives with fused thiadiazine rings (e.g., 6-chloro-4-cyclopropyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide) .

- Properties:

- Bioactivity: These compounds exhibit antimicrobial and antihypertensive properties due to the electron-deficient thiadiazine ring, unlike 3-methylsulfolane, which lacks aromaticity .

- Synthesis: Requires multistep cyclization reactions, contrasting with the straightforward functionalization of sulfolanes .

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity and Functionalization

Biological Activity

3-(Methylamino)tetrahydrothiophene 1,1-dioxide, often referred to as its hydrochloride form, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₆H₁₄ClNO₂S. The compound is characterized by the presence of a methylamino group and a tetrahydrothiophene ring with a 1,1-dioxide substitution. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO₂S |

| Molecular Weight | 179.7 g/mol |

| Solubility | Soluble in water |

| Log P | -0.77 |

The biological activity of this compound is attributed to its interaction with various molecular targets, including neurotransmitter systems. Preliminary studies suggest that it may influence pathways related to mood regulation and cognitive function. The compound's ability to participate in nucleophilic substitution reactions enhances its potential as a therapeutic agent.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Neurotransmitter Modulation : It may affect neurotransmitter systems, particularly those involved in mood regulation.

- Potential Applications in Neurology : There is ongoing investigation into its efficacy for treating neurological disorders, though more extensive studies are needed.

Toxicological Profile

A study examining acute toxicity revealed that the inhalation LC50 in rats was greater than 12,000 mg/m³, indicating low acute toxicity via this route. However, behavioral studies showed hypothermia as a notable effect . Furthermore, reproductive toxicity studies indicated a NOAEL (No Observed Adverse Effect Level) of 60 mg/kg/day in rats .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Neurotransmitter Systems : Research has shown that this compound interacts with serotonin receptors, suggesting potential antidepressant effects.

- Antimicrobial Activity : In vitro studies have demonstrated antibacterial properties against various strains of bacteria, including E. coli and Staphylococcus aureus, with MIC values indicating significant effectiveness .

- Cell Proliferation : The compound exhibited antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values suggesting moderate activity against these cells .

Summary of Biological Activities

| Activity | Observations |

|---|---|

| Neurotransmitter Modulation | Potential antidepressant effects |

| Antibacterial Activity | Effective against E. coli and S. aureus |

| Antiproliferative Effects | Moderate activity on cancer cell lines |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Methylamino)tetrahydrothiophene 1,1-dioxide?

- Methodological Answer : The compound can be synthesized via Diels–Alder reactions using 2,3-dihydrothiophene 1,1-dioxide derivatives as dienophiles or dienes. These reactions are effective for generating fused tetrahydrothiophene 1,1-dioxide frameworks, which are precursors for further functionalization (e.g., methylation at the 3-position). Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical steps .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Methodological Answer : Key properties include:

-

Heat capacity : Experimental data (303.1–473.1 K) is available using adiabatic calorimetry, with a molar mass of 120.17 g/mol .

-

Thermal stability : Boiling point (285°C) and melting point (27.4–27.8°C) from reagent-grade specifications .

-

Density : 1.2606 g/cm³ at 30°C .

-

Solubility : Polar aprotic solvents (e.g., THF) are preferred due to the sulfone group’s polarity.

Table 1: Heat Capacity Data

Reference Temp. Range (K) Method Purity (%) 59DEA/EVA 303.1–473.1 Adiabatic calorimetry 99.95

Q. What biological activities have been reported for tetrahydrothiophene 1,1-dioxide derivatives?

- Methodological Answer : Derivatives exhibit antiphlogistic, antiulcer, and psychotropic activities with low toxicity. Activity assessment requires in vitro assays (e.g., COX inhibition for anti-inflammatory effects) followed by in vivo validation in rodent models. Structure-activity relationship (SAR) studies suggest that substituents at the 3-position (e.g., methylamino groups) enhance bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfone derivatives?

- Methodological Answer : Discrepancies often arise from variations in metabolic pathways or experimental models. For example:

- Metabolic interference : In vivo hydroxylation at the 3-position (e.g., 3-hydroxy tetrahydrothiophene-1,1-dioxide) can alter activity, as seen in Myleran metabolism studies .

- Model specificity : Compare results across cell lines (e.g., HEK-293 vs. HepG2) and animal species (rat vs. mouse) to identify species-dependent effects.

Q. What analytical methods are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) for purity assessment (>98% as per reagent standards) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 121.17 for [M+H]⁺).

- X-ray crystallography : Resolves stereochemistry for derivatives, particularly when synthesizing chiral analogs (e.g., 3R,4S configurations) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Toxicity classification : Classified as a skin irritant; use PPE (gloves, lab coats) and fume hoods .

- Waste disposal : Incinerate sulfone-containing waste at >800°C to prevent environmental sulfolane contamination .

Q. How do metabolic pathways influence the pharmacological profile of this compound?

- Methodological Answer : In vivo studies in rats show that cysteine conjugation forms cyclic sulfonium intermediates, which undergo oxidation to 1,1-dioxides and hydroxylation to 3-hydroxy metabolites. These metabolites lack cytotoxicity but may modulate bioavailability. Use radiolabeled tracers (e.g., ¹⁴C) to track metabolic fate .

Research Gaps and Data Contradictions

Q. Why do some studies report low toxicity while others highlight irritant properties?

- Methodological Answer : Toxicity varies with substituents. For example, 3-(isoalkyloxy) derivatives (C9–11 chains) show higher irritancy due to lipophilicity enhancing membrane penetration. Conduct comparative toxicity assays (e.g., Draize test for skin irritation) across derivatives .

Q. How can structural modifications enhance the psychotropic activity of sulfone derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.